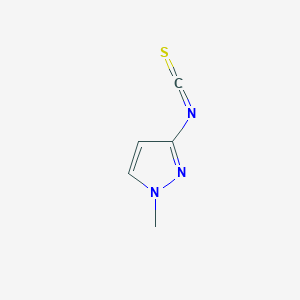

3-isothiocyanato-1-methyl-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

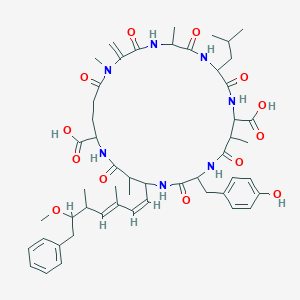

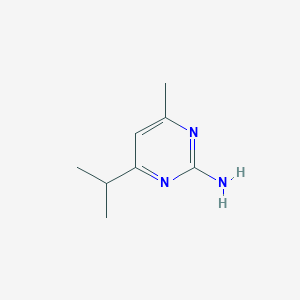

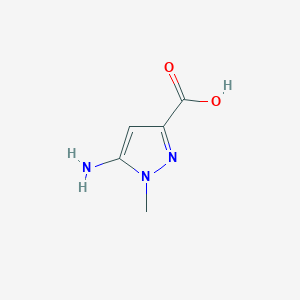

3-Isothiocyanato-1-methyl-1H-pyrazole is a compound that belongs to the class of pyrazoles, which are heterocyclic aromatic organic compounds. This compound, like its related pyrazole derivatives, is of interest for its potential in various chemical and biological applications. The pyrazole core is a versatile scaffold in medicinal chemistry, agrochemistry, and material science.

Synthesis Analysis

The synthesis of 3-isothiocyanato-1-methyl-1H-pyrazole derivatives involves several steps, including methylation, cyclocondensation, and the interaction with different substituents. For example, methylation of 5-amino-3-methylthio-1H-pyrazoles yields a wide variety of pyrazole derivatives, indicating the versatility of the pyrazole ring as a building block for further chemical modifications (Ren et al., 2010).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including those similar to 3-isothiocyanato-1-methyl-1H-pyrazole, has been characterized using X-ray diffraction analysis. These studies reveal the crystalline structures and confirm the conformation and spatial arrangement of the molecules (Kumara et al., 2018).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, offering a pathway to a wide range of compounds with diverse functional groups. The regioselective synthesis of substituted pyrazoles demonstrates the reactivity of the pyrazole ring and its potential for functionalization at different positions, leading to compounds with varied chemical properties (Peruncheralathan et al., 2005).

Physical Properties Analysis

The physical properties of pyrazole derivatives, including solubility, melting point, and crystal structure, are influenced by the nature of substituents on the pyrazole ring. These properties are critical for determining the compound's suitability for various applications and for predicting its behavior in different environments.

Chemical Properties Analysis

The chemical properties of 3-isothiocyanato-1-methyl-1H-pyrazole derivatives, such as reactivity, stability, and interactions with other molecules, are essential for their application in chemical syntheses and potential biological activities. Studies on the synthesis and herbicidal activity of substituted pyrazole isothiocyanates highlight the utility of these compounds in developing new herbicides with specific modes of action (Wu et al., 2012).

Aplicaciones Científicas De Investigación

Synthetic and Medicinal Perspective

Methyl-substituted pyrazoles, which include a wide array of compounds possibly related to 3-isothiocyanato-1-methyl-1H-pyrazole, have shown a spectrum of biological activities. The synthesis of these compounds provides a foundation for developing potent medicinal scaffolds. Their applications extend across anticancer, analgesic, anti-inflammatory, and antimicrobial activities, highlighting their importance in medicinal chemistry and drug discovery (Sharma et al., 2021).

Synthesis of Pyrazole Heterocycles

Pyrazole heterocycles are identified as key pharmacophores within many biologically active compounds, serving as a significant template for both combinatorial and medicinal chemistry. The synthesis approaches, which may include strategies applicable to 3-isothiocyanato-1-methyl-1H-pyrazole, often involve condensation followed by cyclization, showcasing the versatility of pyrazoles as synthons in organic synthesis. These compounds exhibit a wide range of biological activities, further underscoring their utility in pharmaceutical applications (Dar & Shamsuzzaman, 2015).

Anticancer Applications

Pyrazoline derivatives, including potentially 3-isothiocyanato-1-methyl-1H-pyrazole, have been investigated for their anticancer properties. The research into pyrazoline derivatives' biological activity offers insights into their multifunctional applications, including as anticancer agents. The interest in pyrazoline against cancer highlights the compound's promise in medicinal chemistry, potentially guiding further research into its derivatives for therapeutic applications (Ray et al., 2022).

Organophosphorus Azoles

The study of organophosphorus azoles, which could relate to the structural and functional aspects of 3-isothiocyanato-1-methyl-1H-pyrazole, emphasizes the role of pyrazoles in the study of stereochemical structures. Through multinuclear NMR spectroscopy and quantum chemistry, these compounds' stereochemical configurations are elucidated, providing a basis for understanding their potential applications in various scientific domains (Larina, 2023).

Propiedades

IUPAC Name |

3-isothiocyanato-1-methylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3S/c1-8-3-2-5(7-8)6-4-9/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHDFYMNSZOLPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)N=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-isothiocyanato-1-methyl-1H-pyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2,3]Triazolo[1,5-a]quinoxalin-4-amine](/img/structure/B40366.png)

![1-[(Undec-10-enoyl)oxy]pyridine-2(1H)-thione](/img/structure/B40371.png)

![(Imidazo[2,1-b]benzothiazol-2-yl)methanol](/img/structure/B40395.png)